1-Hexene

Catalog No.
S593283
CAS No.
592-41-6
M.F
C6H12
CH2=CH(CH2)3CH3
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexene

CAS Number

592-41-6

Product Name

1-Hexene

IUPAC Name

hex-1-ene

Molecular Formula

C6H12
CH2=CH(CH2)3CH3
C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3

InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N

SMILES

CCCCC=C

Solubility

5.94e-04 M
Very sol in ethanol, ethyl ether, benzene, and petroleum ether
In water, 50 mg/l at 25 °C
Solubility in water, g/100ml at 20 °C: 0.005

Synonyms

1-hexene, hexene

Canonical SMILES

CCCCC=C

-Hexene in Polymer Research

1-Hexene is a valuable molecule in scientific research related to polymers. Its key characteristic is the presence of a double bond at the first carbon position (α-carbon), making it an alpha-olefin. This double bond enhances its reactivity compared to other alkenes, leading to interesting properties for polymer synthesis [].

  • Comonomer for Polyethylene Production: One of the primary applications of 1-Hexene in research is its use as a comonomer in the production of polyethylenes, particularly High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE). The incorporation of 1-Hexene, typically at 2-4% for HDPE and 8-10% for LLDPE, influences the final properties of the polymer. Research focuses on understanding how the amount and distribution of 1-Hexene units within the polymer chain affect characteristics like mechanical strength, heat resistance, and processing behavior [].

-Hexene beyond Polymers

While research on 1-Hexene is heavily focused on polymers, there are other areas of scientific exploration:

  • Precursor for Functional Molecules: 1-Hexene can be a starting material for the synthesis of various functional molecules through chemical reactions. For example, hydroformylation (oxo synthesis) can convert 1-Hexene into heptanal, a linear aldehyde. This intermediate can be further transformed into valuable products like heptanoic acid (a short-chain fatty acid) or heptanol (an alcohol). Research explores optimizing these conversion processes and utilizing 1-Hexene as a sustainable source for these chemicals.

1-Hexene is an organic compound with the chemical formula C6H12C_6H_{12}. It is classified as an alkene, specifically a linear alpha-olefin, meaning the double bond is located at the terminal position of the carbon chain. This structure contributes to its higher reactivity compared to other alkenes. 1-Hexene appears as a colorless liquid that is insoluble in water but soluble in various organic solvents such as ethanol, ether, and benzene. Its physical properties include a flash point of -9°F and a density of approximately 0.673 g/cm³ at 20°C .

  • 1-Hexene is a flammable liquid and can form explosive vapor-air mixtures. Proper handling and storage precautions are crucial to avoid fire hazards [].
  • Inhalation of 1-Hexene vapors can cause irritation to the respiratory system.
  • 1-Hexene is considered toxic to aquatic life [].

  • Catalytic Hydrogenation: In the presence of a catalyst, 1-hexene can react with hydrogen to form hexane.
  • Electrophilic Addition: The carbon-carbon double bond in 1-hexene is highly reactive, allowing for addition reactions with halogens, halogenated hydrocarbons, sulfuric acid, and water.
  • Oxidation: Under acidic conditions, 1-hexene can be oxidized by potassium permanganate to produce glutaraldehyde, along with carbon dioxide and water.
  • Polymerization: The compound can polymerize through self-addition reactions to form various polymers .

While specific biological activities of 1-hexene are not extensively documented, its toxicity profile indicates that it can cause significant irritation upon inhalation or skin contact. Prolonged exposure may lead to more severe health effects, including loss of consciousness or death due to high vapor concentrations. Moreover, it is toxic to aquatic organisms and poses environmental hazards if released .

1-Hexene can be synthesized through several methods:

  • Oligomerization of Ethylene: This is the primary industrial method, which involves combining ethylene molecules to produce a range of linear alpha-olefins. The Shell Higher Olefin Process (SHOP) and other proprietary processes like α-SABLIN are commonly used.
  • Trimerization of Ethylene: This on-purpose method selectively produces 1-hexene from ethylene and has been implemented commercially in various locations since the early 2000s.
  • Dehydration of Hexanol: A less common method that involves removing water from hexanol to yield 1-hexene.
  • Thermal Cracking of Waxes: Historically used before the 1970s but now largely replaced by more efficient methods .

1-Hexene has several important applications:

  • Comonomer in Polyethylene Production: It is primarily used as a comonomer in high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), enhancing their properties.
  • Synthesis of Aldehydes: It is utilized in producing heptanal via hydroformylation, which can further be converted into heptanoic acid or heptanol.
  • Chemical Intermediates: It serves as a precursor for various chemicals including flavors, perfumes, dyes, and synthetic resins .

Research on interaction studies involving 1-hexene primarily focuses on its reactivity with other compounds. For instance:

  • It reacts vigorously with strong oxidizing agents.
  • Exothermic reactions may occur when combined with reducing agents, releasing hydrogen gas.

These characteristics necessitate careful handling due to the potential for hazardous reactions .

Several compounds are chemically similar to 1-hexene due to their structural characteristics as alkenes or alpha-olefins. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaUnique Features
1-PenteneC5H10C_5H_{10}Shorter carbon chain; used primarily in polymer production.
1-HepteneC7H14C_7H_{14}Longer carbon chain; utilized in specialty chemical applications.
1-OcteneC8H16C_8H_{16}Commonly used as a comonomer in polyethylene production; has different properties due to longer chain length.
2-HexeneC6H12C_6H_{12}Isomer with the double bond at the second carbon; exhibits different reactivity patterns compared to 1-hexene.

The uniqueness of 1-hexene lies in its specific position of the double bond, which enhances its reactivity and utility in industrial applications compared to its structural analogs .

Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a petroleum-like odor.

Color/Form

Colorless liquid

XLogP3

3.4

Boiling Point

146.3 °F at 760 mm Hg (USCG, 1999)
63.4 °C
63.4 °C @ 760 mm Hg
63 °C
146.3°

Flash Point

-15 °F (USCG, 1999)
BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)
-26 °C c.c.
-15°F

Vapor Density

3.0 (Air= 1)
Relative vapor density (air = 1): 2.9

Density

0.673 at 68 °F (USCG, 1999)
0.6731 @ 20 °C/4 °C
Relative density (water = 1): 0.7
0.673

LogP

3.39 (LogP)
log Kow= 3.39
3.39

Melting Point

-219.6 °F (USCG, 1999)
-139.7 °C
-140 °C
-219.6°F

UNII

B38ZZ8C206

GHS Hazard Statements

Aggregated GHS information provided by 350 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (72.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H319 (13.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

183.99 mmHg
183.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 18.7

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

592-41-6
68526-99-8
68783-15-3
25213-02-9

Wikipedia

1-hexene

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Hexene: ACTIVE
Alkenes, C6-9 .alpha.-: ACTIVE
Alkenes, C6-7 .alpha.-: INACTIVE
THE REACTION OF 1-HEXENE WITH OZONE PRODUCED A LARGE QUANTITY OF CONDENSATION NUCLEI (APPROXIMATELY 85,000 PARTICLES/ML).

Analytic Laboratory Methods

DESCRIPTION OF A SIMPLE GAS CHROMATOGRAPHY TECHNIQUE FOR COMPOUND CLASS ANALYSIS OF JET ENGINE EXHAUST.
UTILIZES GAS CHROMATOGRAPHIC SEPARATION ON A CAPILLARY COLUMN CONNECTED TO A FLAME IONIZATION DETECTOR OR A MASS SPECTROMETER TO DETERMINE ORGANIC COMPD IN INDOOR AIR.

Dates

Modify: 2023-08-15
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Becker et al. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, doi: 10.1038/s41557-020-0541-1, published online 23 September 2020

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